molecular formula C18H19ClFNO2 B2906764 N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(2-fluorophenyl)propanamide CAS No. 2034354-80-6

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(2-fluorophenyl)propanamide

Cat. No. B2906764
CAS RN: 2034354-80-6
M. Wt: 335.8
InChI Key: DKWUKJDQOXLKHA-UHFFFAOYSA-N
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Description

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(2-fluorophenyl)propanamide, also known as Lorcaserin, is a selective serotonin receptor agonist used as an anti-obesity drug. It was approved by the US Food and Drug Administration (FDA) in 2012 for the treatment of obesity and weight management in adults with a body mass index (BMI) of 30 or greater or those with a BMI of 27 or greater and at least one weight-related comorbidity.

Scientific Research Applications

Anticonvulsant Activity

The synthesized derivatives of this compound have shown potential as anticonvulsant agents. In acute models of epilepsy, such as maximal electroshock (MES), psychomotor (6 Hz, 32 mA), and subcutaneous pentylenetetrazole (sc PTZ) seizure tests, one specific compound—3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) —demonstrated superior efficacy compared to the reference drug valproic acid. Its ED50 values were more favorable in both MES and 6 Hz tests .

Analgesic Properties

Since anticonvulsant drugs often exhibit effectiveness in neuropathic pain management, researchers investigated the antinociceptive activity of two promising compounds : Since anticonvulsant drugs often exhibit effectiveness in neuropathic pain management, researchers investigated the antinociceptive activity of two promising compounds: 6 and 19 . These compounds were tested in the formalin model of tonic pain. Notably, compound 6 displayed significant antinociceptive effects, suggesting its potential utility in pain management .

Molecular Mechanism of Action

For the most active compound, 6 , the probable molecular mechanism of action involves interaction with neuronal voltage-sensitive sodium channels (site 2) and L-type calcium channels. These interactions contribute to its anticonvulsant properties .

Receptor Affinity

Researchers also explored the affinity of compounds 6 and 19 for various receptors, including voltage-gated sodium and calcium channels, GABA A receptors, and TRPV1 receptors. Understanding their receptor interactions provides insights into their pharmacological effects .

Neurotoxic and Hepatotoxic Properties

Compound 6 and 19 underwent testing for neurotoxic and hepatotoxic effects. Fortunately, neither compound exhibited significant cytotoxicity, making them promising candidates for further investigation .

Other Potential Applications

While the above applications are well-studied, there may be additional unexplored uses for this compound. Researchers could investigate its effects on other biological pathways, cellular processes, or disease models.

properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-(2-fluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFNO2/c19-15-6-3-5-14(12-15)17(22)10-11-21-18(23)9-8-13-4-1-2-7-16(13)20/h1-7,12,17,22H,8-11H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWUKJDQOXLKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCCC(C2=CC(=CC=C2)Cl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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